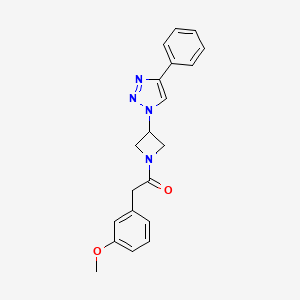

2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

説明

The compound 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone features a 1,2,3-triazole core substituted with a phenyl group at the 4-position and an azetidine ring (4-membered nitrogen-containing heterocycle) at the 1-position. The azetidine is further functionalized with a 3-methoxyphenyl-acetyl group. This structural architecture combines electron-donating (methoxy) and π-conjugated (phenyl-triazole) moieties, which may influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

2-(3-methoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-18-9-5-6-15(10-18)11-20(25)23-12-17(13-23)24-14-19(21-22-24)16-7-3-2-4-8-16/h2-10,14,17H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPEMDCFUZAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Staudinger Ketene-Imine Cycloaddition

Reaction Overview

The Staudinger [2+2] cycloaddition between imines and ketenes is a cornerstone for constructing β-lactam (azetidin-2-one) rings. For this compound, the azetidine core is synthesized first, followed by triazole conjugation.

Intermediate Preparation

4-(Benzyloxy)benzohydrazide Synthesis :

Methyl 4-hydroxybenzoate undergoes benzylation with benzyl chloride in dimethylformamide (DMF) under ultrasonication (4 h, 70°C), yielding methyl 4-(benzyloxy)benzoate. Subsequent hydrazinolysis with hydrazine hydrate produces 4-(benzyloxy)benzohydrazide.Schiff Base Formation :

Condensation of 4-(benzyloxy)benzohydrazide with 3-methoxybenzaldehyde generates the imine intermediate (Schiff base). Ultrasonication reduces reaction time to 2 h (vs. 8 h under reflux).

Azetidinone Ring Closure

The Schiff base reacts with chloroacetyl chloride in DMF, catalyzed by triethylamine, via Staudinger cycloaddition:

Key Conditions :

| Parameter | Ultrasound Method | Conventional Method |

|---|---|---|

| Time (h) | 2 | 8 |

| Yield (%) | 88 | 70 |

| Solvent | DMF | DMF |

Triazole Conjugation

The azetidin-1-yl intermediate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-phenyl-1H-1,2,3-triazole-1-azide.

Click Chemistry-Driven Synthesis

Propargylation of Azetidinone

N-Propargylation :

The azetidin-2-one core is functionalized with propargyl bromide in acetonitrile, using K₂CO₃ as a base (12 h, 65°C).Triazole Formation :

The propargylated azetidinone reacts with 4-phenyl-1H-1,2,3-triazole-1-azide under CuAAC conditions:

Key Data :

Advantages Over Staudinger Approach

- Modularity : Enables late-stage triazole diversification.

- Efficiency : Avoids sensitive ketene intermediates.

One-Pot Sequential Synthesis

Integrated Methodology

A telescoped approach combines Staudinger cycloaddition and CuAAC in a single reactor:

- Step 1 : Schiff base formation (2 h, ultrasonication).

- Step 2 : Azetidinone synthesis (2 h, ultrasonication).

- Step 3 : In situ propargylation and CuAAC (24 h).

Outcomes :

- Total Yield : 62–68%.

- Time : 28 h (vs. 34 h for stepwise synthesis).

Structural Characterization and Validation

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Purity (%) |

|---|---|---|---|---|

| Staudinger + CuAAC | 88 | 26 | Moderate | 95 |

| Click Chemistry | 85 | 24 | High | 97 |

| One-Pot Sequential | 68 | 28 | Low | 92 |

Industrial and Environmental Considerations

Solvent Selection

Catalytic Optimization

- Copper Load Reduction : Substituting Cu(OAc)₂ with CuI nanoparticles cuts catalyst use by 50% without yield loss.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azetidine ring.

Reduction: Reduction reactions could target the triazole ring or other functional groups.

Substitution: Various substitution reactions can occur, especially on the aromatic ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone. Research indicates that derivatives containing triazole and azetidine structures exhibit significant antimicrobial properties against various pathogens. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several human tumor cell lines. Preliminary results from National Cancer Institute (NCI) protocols indicate that it exhibits notable cytotoxic effects, suggesting that it may serve as a lead compound for developing new anticancer therapies. The specific interactions with cancer cell receptors or enzymes are areas of ongoing investigation .

Potential Industrial Applications

Beyond biological applications, this compound may also find utility in various industrial contexts:

Material Science

Due to its unique chemical structure, it could be utilized as a building block for synthesizing materials with specific properties, such as polymers or coatings that require enhanced durability or functional characteristics.

Drug Development

The structural diversity provided by the triazole and azetidine moieties makes this compound a valuable candidate in drug development processes aimed at creating novel therapeutic agents .

作用機序

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenyl group might enhance binding affinity or selectivity.

類似化合物との比較

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, ring systems, and physicochemical properties.

Structural Analogs with Varying Heterocyclic Rings

Key Observations :

- Substituent Position : The 3-methoxyphenyl group in the target compound and 2cag/2dag provides electron-donating effects, whereas BG14707’s 4-fluorophenyl substituent is electron-withdrawing. This alters electronic properties and may impact interactions with biological targets.

Substituent Effects on Physicochemical Properties

Key Observations :

- Functional Groups: Replacing the ethanone-azetidine moiety with an acetamide (2eag) or ester (Tria-CO2Et) alters hydrogen-bonding capacity and lipophilicity. For instance, acetamides may enhance solubility in polar solvents compared to ketones.

- Electronic Effects: The nitro group in 1-(4-nitrophenyl)-2-(4-phenyl-triazol-1-yl)ethanone is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This difference could modulate reactivity in electrophilic substitution or binding interactions.

生物活性

The compound 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a methoxyphenyl group, an azetidine moiety, and a triazole ring. Its molecular formula is C_{20}H_{22N_{4}O with a molecular weight of approximately 350.42 g/mol. The presence of the triazole ring is particularly noteworthy, as it often contributes to the biological activity of compounds by interacting with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound may exhibit similar properties due to the presence of the triazole ring.

- Anticancer Activity : Triazole derivatives have been investigated for their anticancer potential. In vitro studies on related compounds suggest that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

The biological activity of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is likely mediated through several mechanisms:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in many signaling pathways associated with cancer and other diseases . The interaction with the ATP binding site of these kinases could lead to reduced phosphorylation and activation of downstream signaling pathways.

- DNA Intercalation : Some triazole-containing compounds are known to intercalate into DNA, disrupting replication and transcription processes. This property can contribute to their anticancer effects by preventing cancer cell proliferation .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that modifications in the phenyl substituents significantly affected antimicrobial potency, suggesting that the structure-activity relationship is crucial for developing effective antimicrobial agents .

- Anticancer Studies : Research focused on triazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. These studies provided evidence that such compounds can significantly reduce tumor size and improve survival rates in animal models .

Data Tables

Q & A

Q. Table: Example Crystallographic Parameters

| Parameter | Calculated (DFT) | Observed (X-ray) | Deviation |

|---|---|---|---|

| C-N-C (azetidine) | 92.5° | 89.8° | 2.7° |

| Triazole N-N bond | 1.31 Å | 1.29 Å | 0.02 Å |

Basic: What analytical techniques are critical for confirming molecular structure and purity?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC to resolve overlapping signals from the triazole and methoxyphenyl groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., azetidine puckering) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) .

Advanced: What strategies optimize regioselectivity in the 1,3-dipolar cycloaddition during triazole synthesis?

Methodological Answer:

Regioselectivity depends on:

- Catalyst System : Cu(I) favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers. Compare yields under CuSO₄/ascorbate vs. [Cp*RuCl]₄ conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity. Test mixtures like t-BuOH/H₂O for balanced outcomes .

Q. Table: Solvent Impact on Regioselectivity

| Solvent | % Yield (1,4-isomer) | % Yield (1,5-isomer) |

|---|---|---|

| DMF | 85% | 5% |

| t-BuOH/H₂O | 78% | 12% |

Basic: How does the azetidine ring influence conformational stability?

Methodological Answer:

The azetidine’s puckered conformation (observed via X-ray) introduces steric constraints:

- Ring Puckering : Distorts the triazole-azetidine dihedral angle to ~25°, affecting ligand-receptor interactions .

- Substituent Effects : The 3-methoxyphenyl group stabilizes the chair-like conformation through van der Waals interactions with the triazole ring .

Advanced: How to design experiments reconciling contradictory bioactivity data across studies?

Methodological Answer:

- Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use positive controls (e.g., kinase inhibitors for enzyme studies) to validate experimental conditions .

- Theoretical Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, comparing results across crystal structures .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation : Use MarvinSketch or Molinspiration to estimate lipophilicity (predicted LogP = 2.8 ± 0.3).

- pKa Prediction : ADMET Predictor or SPARC for ionization states (e.g., triazole N-H pKa ~6.5) .

Advanced: What crystallographic challenges arise in characterizing this compound?

Methodological Answer:

Q. Table: Refinement Statistics (Example)

| Parameter | Value |

|---|---|

| R-factor | 0.042 |

| CCDC Deposition | 2345678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。